1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
1-(3-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromophenyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, methylhydrazine, and trifluoroacetic acid.
Formation of Hydrazone: The first step involves the condensation of 3-bromobenzaldehyde with methylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an acid catalyst, such as trifluoroacetic acid, to form the pyrazole ring.
Introduction of Trifluoromethyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrazole oxides or reduction reactions to form pyrazole derivatives with different oxidation states.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, allowing it to effectively reach its target sites. The bromophenyl group can participate in specific binding interactions, while the pyrazole ring can modulate the compound’s overall stability and reactivity.
Comparison with Similar Compounds
1-(3-Bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(3-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(3-Bromophenyl)-5-methyl-1H-pyrazole: Lacks the trifluoromethyl group, which may reduce its lipophilicity and membrane permeability.
1-(3-Chlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole: Substitution of bromine with chlorine may alter its chemical reactivity and biological properties.
Properties
IUPAC Name |
1-(3-bromophenyl)-5-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2/c1-7-5-10(11(13,14)15)16-17(7)9-4-2-3-8(12)6-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECLHFHMHXWCQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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